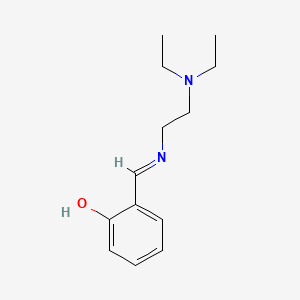
4'-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a tert-butylamino group and a hydroxypropoxy group attached to the flavone backbone, which may contribute to its unique chemical and biological properties.
準備方法
The synthesis of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Flavone Backbone: The flavone backbone can be synthesized through the cyclization of 2’-hydroxyacetophenone with benzaldehyde under basic conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction using tert-butylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached through an etherification reaction using 3-chloro-2-hydroxypropyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of flow microreactor systems for more efficient and sustainable synthesis .
化学反応の分析
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Esterification: The hydroxy group can undergo esterification with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction outcomes .
科学的研究の応用
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of cosmetic products due to its bioactive properties
作用機序
The mechanism of action of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
類似化合物との比較
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone can be compared with other similar compounds, such as:
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its potent α-glucosidase inhibitory activity.
Salbutamol: A bronchodilator with a similar tert-butylamino group, used in the treatment of asthma.
The uniqueness of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
55456-71-8 |
|---|---|
分子式 |
C22H25NO4 |
分子量 |
367.4 g/mol |
IUPAC名 |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)23-13-16(24)14-26-17-10-8-15(9-11-17)21-12-19(25)18-6-4-5-7-20(18)27-21/h4-12,16,23-24H,13-14H2,1-3H3 |
InChIキー |
CHWRJTDXQNPRBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


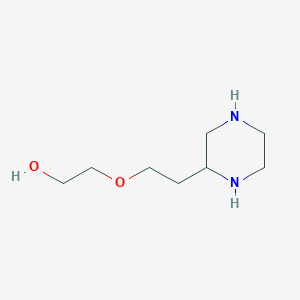
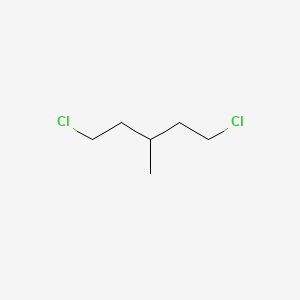


![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
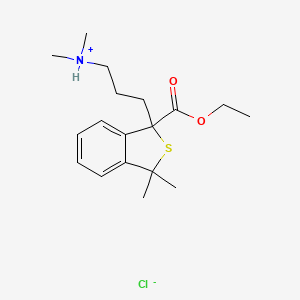

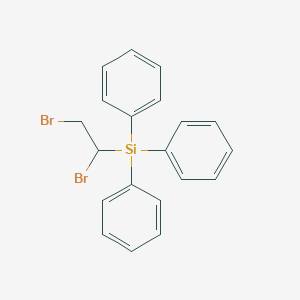
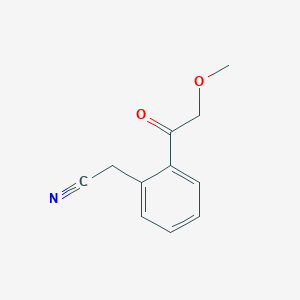
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
